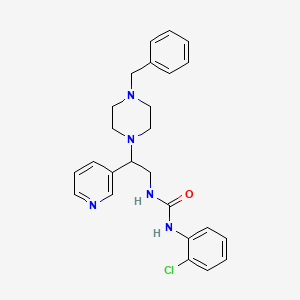

1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related diaryl urea compounds involves the formation of a urea linkage between an aryl group and a substituted phenyl group. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a compound with hypocholesteremic effects, was achieved and identified as a major urinary metabolite in rats after administration of a related parent drug . This suggests that similar synthetic routes could be employed for the synthesis of this compound, with the potential for metabolic formation and biological activity.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The study of N-(pyridin-2-yl),N'-substituted ureas revealed that the breaking of the intramolecular hydrogen bond in urea derivatives is a prerequisite for complex formation with other molecules . This indicates that the molecular structure of this compound would likely exhibit similar characteristics, with the potential for hydrogen bonding and complex formation influencing its biological interactions.

Chemical Reactions Analysis

The chemical reactions of urea derivatives often involve interactions with other molecules through hydrogen bonding. The association of N-(pyridin-2-yl),N'-substituted ureas with various counterparts was studied, showing that electronic repulsions and substituent effects play a role in complex formation . This suggests that the chemical reactivity of this compound would be influenced by its substituents, potentially leading to the formation of biologically relevant complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas are influenced by their molecular structure and substituents. For example, the antiproliferative activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines was evaluated, with some compounds showing significant effects . The presence of specific substituents, such as a trifluoroethoxy group, enhanced the inhibitory activity, suggesting that the physical and chemical properties of this compound would be critical in determining its biological efficacy.

Applications De Recherche Scientifique

Molecular Synthesis and Complexation Studies

- Association Studies : Research on N-(pyridin-2-yl),N'-substituted ureas revealed insights into the association of these compounds with substituted 2-amino-1,8-naphthyridines and benzoates, providing valuable information for the synthesis and complexation behavior of urea derivatives. This study employed NMR spectroscopy and quantum chemical calculations to elucidate the substituent effect on complexation, demonstrating the importance of intramolecular hydrogen bonding in urea derivatives for complex formation (Ośmiałowski et al., 2013).

Antimicrobial and Antiproliferative Activities

- Synthesis of Antimicrobial Agents : A study on the synthesis and antimicrobial activity of new pyridine derivatives highlights the potential of these compounds in developing novel antimicrobial agents. The synthesized compounds showed variable and modest activity against bacteria and fungi, contributing to the search for new therapeutic options (Patel et al., 2011).

- Antiproliferative Screening : Research involving the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their in vitro antiproliferative screening against various cancer cell lines revealed compounds with significant efficacies and superior potencies in certain cases compared to known drugs. This underscores the therapeutic potential of urea derivatives in cancer treatment (Al-Sanea et al., 2018).

Material Science and Optoelectronics

- Electronic and Optical Properties : A computational study assessing the electro-optic properties of a chalcone derivative demonstrated significant insights into the material's potential applications in nonlinear optics and optoelectronic device fabrication. The study highlights the utility of computational approaches in predicting material properties and guiding the development of new materials for technological applications (Shkir et al., 2018).

Propriétés

IUPAC Name |

1-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN5O/c26-22-10-4-5-11-23(22)29-25(32)28-18-24(21-9-6-12-27-17-21)31-15-13-30(14-16-31)19-20-7-2-1-3-8-20/h1-12,17,24H,13-16,18-19H2,(H2,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMBATZDKGYUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(CNC(=O)NC3=CC=CC=C3Cl)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)

![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)